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Compound of Interest

4-Chlorophenyl-1,2-epoxybutane-
d5

Cat. No.: B563203

Compound Name:

Technical Guide: 4-Chlorophenyl-1,2-
epoxybutane-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl-1,2-epoxybutane-d5 is a deuterated isotopologue of a known impurity of
Butoconazole, an imidazole antifungal agent. Its primary application in research and drug
development is as an internal standard for the quantification of the corresponding non-
deuterated impurity in various matrices, utilizing techniques such as Gas Chromatography-
Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The
incorporation of five deuterium atoms provides a distinct mass shift, facilitating accurate and
precise quantification in complex samples.

This technical guide provides a comprehensive overview of the known chemical properties, a
proposed synthetic pathway, a general analytical protocol, and the toxicological context of 4-
Chlorophenyl-1,2-epoxybutane-d5. It is important to note that specific experimental data for
this deuterated compound is limited in publicly available literature; therefore, some information
presented is based on general principles of organic chemistry and data from structurally related
compounds.
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Chemical and Physical Properties

Quantitative data for 4-Chlorophenyl-1,2-epoxybutane-d5 is not extensively reported. The
following table summarizes the available information for the deuterated compound and its non-
deuterated analogue, "Butoconazole Impurity 6". Properties for the non-deuterated analogue
are provided for estimation purposes.

4-Chlorophenyl-1,2-
4-Chlorophenyl-1,2-
Property but 5 epoxybutane
epoxybutane-
Y (Butoconazole Impurity 6)

Molecular Formula C10HeDsCIO[1][2][3] C10H11CIO

Molecular Weight 187.68 g/mol [1][2][3] 182.65 g/mol

CAS Number 1189717-28-9[2][3] 59363-17-6

Appearance Colorless Oil No data available

Storage Conditions 2-8°C, Refrigerator No data available

Boiling Point No data available Estimated based on related

compounds

Estimated based on related

Melting Point No data available
compounds
) . Estimated based on related
Density No data available
compounds
- _ Likely soluble in organic
Solubility No data available

solvents

Experimental Protocols

Due to the lack of specific published experimental data for 4-Chlorophenyl-1,2-epoxybutane-
d5, the following sections detail proposed methodologies based on established chemical
principles for the synthesis and analysis of similar compounds.
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Proposed Synthesis of 4-Chlorophenyl-1,2-
epoxybutane-d5

The synthesis of 4-Chlorophenyl-1,2-epoxybutane-d5 can be envisioned through a multi-step
process starting from a deuterated precursor. A plausible route involves the epoxidation of a
deuterated alkene.

Methodology:

« Synthesis of Deuterated Styrene Precursor: The synthesis would commence with a suitable
deuterated benzene derivative, which would undergo a series of reactions to introduce the
deuterated ethyl group, yielding a deuterated 4-chlorostyrene.

o Epoxidation: The deuterated 4-chlorostyrene would then be subjected to epoxidation. A
common method for this transformation is the use of a peroxy acid, such as meta-
chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in an inert solvent
like dichloromethane at controlled temperatures.

 Purification: The final product, 4-Chlorophenyl-1,2-epoxybutane-d5, would be purified
using column chromatography to remove any unreacted starting materials and byproducts.
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Caption: Proposed synthetic workflow for 4-Chlorophenyl-1,2-epoxybutane-d5.

Analytical Protocol for Quantification using GC-MS
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As an internal standard, 4-Chlorophenyl-1,2-epoxybutane-d5 is used to improve the
accuracy and precision of quantitative analysis.[4][5][6]

Methodology:

o Sample Preparation: A known amount of the sample to be analyzed is spiked with a precise
amount of 4-Chlorophenyl-1,2-epoxybutane-d5 solution of known concentration.

o Extraction: The analyte and the internal standard are extracted from the sample matrix using
a suitable organic solvent.

o GC-MS Analysis: The extracted sample is injected into a gas chromatograph coupled to a
mass spectrometer.

o Gas Chromatography: The GC column separates the analyte from other components in
the mixture. The deuterated internal standard will have a very similar retention time to the
non-deuterated analyte.

o Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM)
mode to detect specific ions corresponding to the analyte and the internal standard. The
difference in mass due to the deuterium atoms allows for their independent detection.

e Quantification: The concentration of the analyte in the original sample is determined by
comparing the peak area ratio of the analyte to the internal standard against a calibration
curve prepared with known concentrations of the analyte and a constant concentration of the
internal standard.
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Caption: General workflow for quantification using a deuterated internal standard.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological
activity or involvement in signaling pathways of 4-Chlorophenyl-1,2-epoxybutane-d5 or its
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non-deuterated counterpart. However, understanding its origin as an impurity of Butoconazole
and the general toxicological profile of epoxides provides some context.

Relationship to Butoconazole

4-Chlorophenyl-1,2-epoxybutane-d5 is the deuterated form of an impurity found in the
synthesis of Butoconazole. Butoconazole is an antifungal agent that functions by inhibiting the
fungal cytochrome P450 enzyme lanosterol 14a-demethylase.[7][8][9] This enzyme is crucial
for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][8][9]
Inhibition of this pathway disrupts the fungal cell membrane integrity, leading to cell death.[7][8]

[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]. BenchChem, [2025]. [Online PDF]. Available at:
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chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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